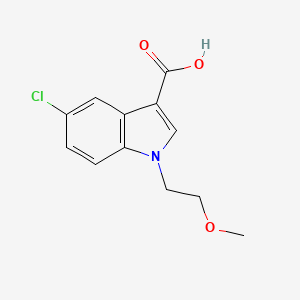

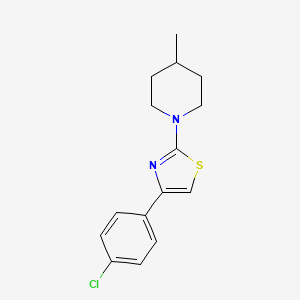

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

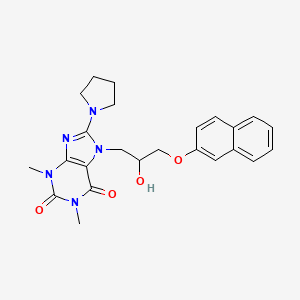

5-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, abbreviated as 5-Cl-MECA, is an organic compound with a molecular formula of C11H11ClNO3. It is a member of the indole family and is a derivative of indole-3-carboxylic acid. 5-Cl-MECA has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

科学的研究の応用

Organic Synthesis: Suzuki–Miyaura Coupling

5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: is a potential candidate for use in Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, and the indole moiety is a common structure in many pharmaceuticals. The compound’s stability and reactivity make it suitable for creating complex organic molecules.

Medicinal Chemistry: Drug Design

In medicinal chemistry, this compound could be utilized as a building block for the synthesis of benzimidazole derivatives . Benzimidazoles are an important class of compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Agriculture: Neutron Capture Therapy

The boron-containing compounds derived from 5-chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid can be explored for their use in neutron capture therapy . This is a type of cancer treatment that targets cancer cells more selectively than traditional radiation therapy.

Chemical Synthesis: Organoboron Reagents

This compound may serve as a precursor for the development of new organoboron reagents used in various chemical syntheses . Organoboron compounds are versatile reagents that are essential in modern synthetic chemistry for various transformations.

Environmental Science: Boron-Carriers

Environmental science applications might include the use of this compound as a boron-carrier . Boron is an essential micronutrient for plants, and efficient delivery systems are crucial for agricultural productivity.

Biochemistry Research: Proteomics

In biochemistry research, derivatives of this compound could be used in proteomics to study protein interactions and functions . The compound’s ability to interact with proteins can help in understanding biological processes at the molecular level.

Industrial Applications: Specialty Chemicals

Lastly, in industrial applications, this compound can be used to synthesize specialty chemicals that have specific applications in various industries, ranging from pharmaceuticals to advanced materials .

特性

IUPAC Name |

5-chloro-1-(2-methoxyethyl)indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-5-4-14-7-10(12(15)16)9-6-8(13)2-3-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSKCURKQNBKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-dimethyl-1-octyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2358916.png)

![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)

![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2358933.png)